molecular formula C13H14FNO3S B2671725 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone CAS No. 2034301-63-6

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone

Cat. No. B2671725
CAS RN: 2034301-63-6
M. Wt: 283.32
InChI Key: FPVXWQPUOAXBDU-UHFFFAOYSA-N
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Description

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone, also known as CFT or WIN-35,428, is a synthetic compound that belongs to the phenyltropane family. It is a potent dopamine reuptake inhibitor that has been extensively studied for its potential use in treating several neurological and psychiatric disorders.

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

Compounds like 2-azabicyclo[3.2.0]heptanes, which share a resemblance in structural complexity with the compound , have been utilized as advanced building blocks in drug discovery. For instance, the intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides has been employed to produce 2-azabicyclo[3.2.0]heptanes. This method was particularly used for the synthesis of a conformationally restricted analogue of proline, known as 2,3-ethanoproline, highlighting its utility in creating novel pharmacophores for drug development (Druzhenko et al., 2018).

Photocycloaddition Reactions

The photocycloaddition reactions involving nitrogen- and sulfur-containing dienes have demonstrated the synthesis of various phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their quaternary salts. Such reactions benefit from the use of visible light, marking a significant improvement over traditional methods that require UV light irradiation. This approach underscores the potential of employing such bicyclic compounds in synthesizing biologically active molecules or chiral spiro ammonium salts with notable efficiency and precision (Jirásek et al., 2017).

β-Lactamase Inhibition

A related compound, CP-45,899, demonstrates the role of bicyclic structures in inhibiting bacterial β-lactamases, thereby extending the antibacterial spectrum of β-lactams. This specific inhibitor has shown to enhance the effectiveness of β-lactam antibiotics against resistant bacterial strains, highlighting the therapeutic potential of such bicyclic compounds in addressing antibiotic resistance (English et al., 1978).

properties

IUPAC Name

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3S/c14-10-3-1-2-9(4-10)5-13(16)15-7-12-6-11(15)8-19(12,17)18/h1-4,11-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVXWQPUOAXBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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